N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer cell proliferation and angiogenesis. By inhibiting these kinases, this compound 43-9006 can slow or stop the growth of cancer cells and prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the activity of several signaling pathways involved in cancer cell growth and survival. In addition, this compound 43-9006 can inhibit the activity of several enzymes involved in angiogenesis, which can prevent the formation of new blood vessels that tumors need to grow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit the activity of several kinases involved in cancer cell proliferation and angiogenesis. However, this compound 43-9006 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006. One area of research is the development of new formulations of this compound 43-9006 that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment, which can help to identify patients who are most likely to benefit from this therapy. Finally, further research is needed to determine the optimal dosing and administration of this compound 43-9006 for the treatment of different types of cancer.
Méthodes De Synthèse
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is synthesized by reacting 4-bromo-3-nitrobenzoic acid with tert-butylamine and then reducing the nitro group with iron powder. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound 43-9006.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR kinase, which are involved in cancer cell proliferation and angiogenesis. This compound 43-9006 has been studied in clinical trials for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-tert-butyl-2-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)13-11(15)9-7-5-6-8-10(9)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPCTVLPUTXALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.